Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
Overview
Description
Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide ring and a cyclohexyl group attached to a hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- typically involves the bromination of benzamide followed by the introduction of the cyclohexyl-2-hydroxyethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The subsequent step involves the reaction of the brominated benzamide with 2-cyclohexyl-2-hydroxyethylamine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Types of Reactions:
Oxidation: Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced at the bromine position to form the corresponding de-brominated benzamide.
Substitution: The bromine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated benzamide.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the hydroxyethyl group can enhance its binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Benzamide, 2-bromo-: Lacks the cyclohexyl-2-hydroxyethyl group.
Benzamide, 2-bromo-N-methyl-: Contains a methyl group instead of the cyclohexyl-2-hydroxyethyl group.
4-Bromobenzamide: Bromine atom is at the fourth position instead of the second.
Uniqueness: Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is unique due to the presence of the cyclohexyl-2-hydroxyethyl group, which can impart specific chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
IUPAC Name |
2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFNTZGANMOPFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222375 | |
Record name | Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351649-66-5 | |
Record name | Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351649-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.